molecular formula C38H42N3NaO4S B607448 Fiboflapon sodium CAS No. 1196070-26-4

Fiboflapon sodium

Cat. No.: B607448
CAS No.: 1196070-26-4
M. Wt: 659.8 g/mol
InChI Key: NOJNFULGOQGBKB-UHFFFAOYSA-M
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Description

Fiboflapon sodium is a small molecule drug known for its potent inhibitory effects on the 5-lipoxygenase activating protein (FLAP). This compound is primarily investigated for its potential therapeutic applications in inflammatory diseases, such as asthma and cardiovascular diseases .

Chemical Reactions Analysis

Fiboflapon sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fiboflapon sodium has a wide range of scientific research applications, including:

Mechanism of Action

Fiboflapon sodium exerts its effects by binding to FLAP, thereby inhibiting the synthesis of leukotrienes, which are potent inflammatory mediators. This inhibition helps reduce inflammation and alleviate symptoms associated with inflammatory diseases. The molecular targets and pathways involved include the leukotriene synthesis pathway and the FLAP protein .

Comparison with Similar Compounds

Fiboflapon sodium is unique in its high affinity and specificity for FLAP. Similar compounds include:

    Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.

    Zileuton: A 5-lipoxygenase inhibitor that also targets leukotriene synthesis.

Compared to these compounds, this compound offers a more targeted inhibition of FLAP, potentially leading to more effective therapeutic outcomes .

Properties

IUPAC Name

sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNFULGOQGBKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152523
Record name Fiboflapon sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196070-26-4
Record name Fiboflapon sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196070264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiboflapon sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIBOFLAPON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YS00XOG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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